2-Amino-3,N-dihydroxy-N-(14-methyl-3,10-dioxo-pentadecyl)-propionamide
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Overview
Description
Neoenactin M1 is a hydroxamic acid antimycotic antibiotic produced by the bacterium Streptoverticillium olivoreticuli
Preparation Methods
Neoenactin M1 is synthesized through the fermentation of Streptoverticillium olivoreticuli. The production of neoenactins can be influenced by the supplementation of specific amino acids in the culture medium. For instance, the addition of L-valine has been shown to selectively enhance the production of Neoenactin M1 . The industrial production of Neoenactin M1 involves optimizing the fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Neoenactin M1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Neoenactin M1 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Neoenactin M1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the biosynthesis and structural elucidation of hydroxamic acid antibiotics. In biology and medicine, Neoenactin M1 is investigated for its antifungal properties and potential therapeutic applications. It has shown promise in treating fungal infections and is being explored for its role in combating antifungal resistance . Additionally, Neoenactin M1 is used in industrial applications, particularly in the development of antifungal coatings and preservatives.
Mechanism of Action
The mechanism of action of Neoenactin M1 involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. Neoenactin M1 targets specific molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of fungal species .
Comparison with Similar Compounds
Neoenactin M1 is structurally related to other neoenactins, such as Neoenactin B1, B2, and M2. These compounds share similar antifungal properties but differ in their specific molecular structures and activity profiles. Neoenactin M1 is unique due to its specific hydroxamic acid moiety, which contributes to its potent antifungal activity . Other similar compounds include lipoxamycin and aureobasidin, which also exhibit antifungal properties but differ in their biosynthetic pathways and molecular targets .
Properties
IUPAC Name |
2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLOYMPJYAVZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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